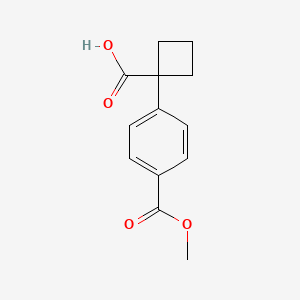
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring bearing a methoxycarbonyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve bulk custom synthesis and procurement processes . These methods are designed to produce large quantities of the compound with high purity and consistency, suitable for various applications in research and industry.
化学反应分析
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the carboxylic acid group to a corresponding ketone or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the phenyl ring, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its unique structure allows for the investigation of specific biochemical pathways.
Medicine: Although not widely used as a drug, this compound can serve as a lead compound in drug discovery and development. Its structural features make it a potential candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the methoxycarbonyl group can participate in various chemical interactions, further modulating the compound’s effects.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological research, the compound may interact with enzymes or receptors, altering their activity and leading to specific biochemical outcomes.
相似化合物的比较
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclobutanecarboxylic acid: This compound lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
4-Methoxycarbonylcubanecarboxylic acid: This compound features a cubane ring instead of a cyclobutane ring, leading to distinct structural and chemical characteristics.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a methoxycarbonyl-substituted phenyl ring, which imparts specific reactivity and applications not found in other similar compounds.
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
1-(4-methoxycarbonylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-17-11(14)9-3-5-10(6-4-9)13(12(15)16)7-2-8-13/h3-6H,2,7-8H2,1H3,(H,15,16) |
InChI 键 |
JRKKXXQXTHKTQM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2(CCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


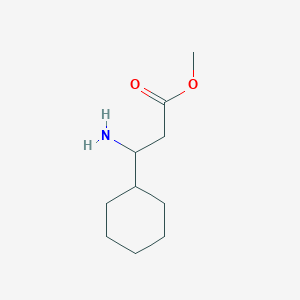
![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
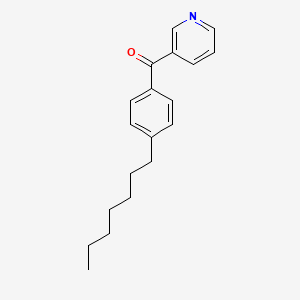
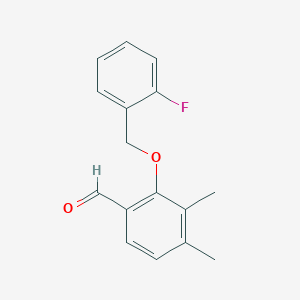
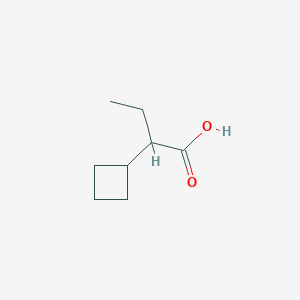
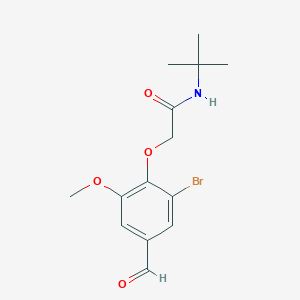
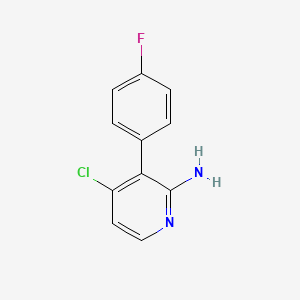
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)

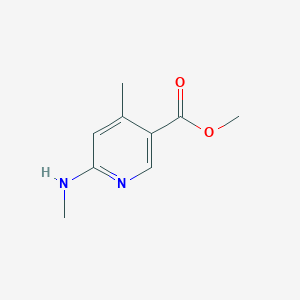
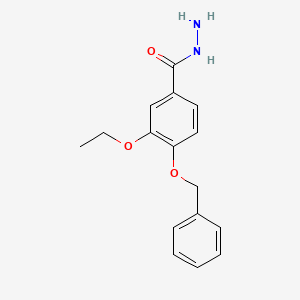
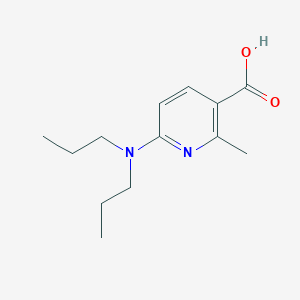
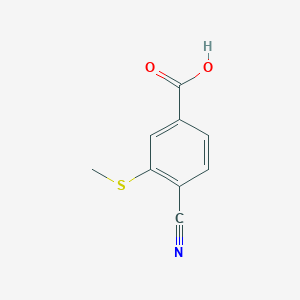
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
